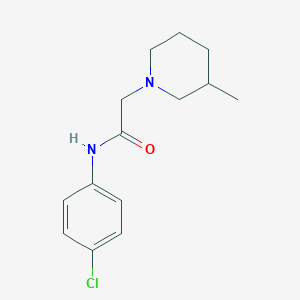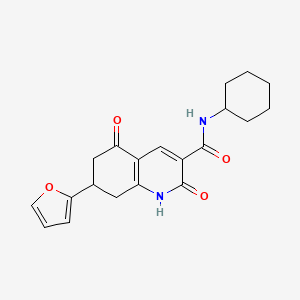![molecular formula C16H24N4O B5401948 N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide, commonly known as DM-BIM, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-BIM is a benzimidazole derivative that has been synthesized using various methods and has shown promising biological activities.
Mecanismo De Acción
DM-BIM exerts its biological effects by binding to specific molecular targets, including tubulin, histone deacetylases (HDACs), and glycogen synthase kinase-3β (GSK-3β). DM-BIM binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. DM-BIM also inhibits HDACs, leading to the acetylation of histones and the modulation of gene expression. DM-BIM has been shown to inhibit GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and the promotion of cell survival.
Biochemical and Physiological Effects:
DM-BIM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. DM-BIM has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, DM-BIM has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-BIM has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, DM-BIM also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of DM-BIM. One direction is to investigate the potential therapeutic applications of DM-BIM in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of DM-BIM to increase its yield and solubility. Furthermore, the development of new analogs of DM-BIM may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
DM-BIM has been synthesized using different methods, including the condensation of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Another method involves the reaction of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of DM-BIM using these methods ranges from 50-75%.
Aplicaciones Científicas De Investigación
DM-BIM has shown potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that DM-BIM can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DM-BIM has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, DM-BIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(2R)-2-amino-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-9(2)5-12(17)16(21)18-8-15-19-13-6-10(3)11(4)7-14(13)20-15/h6-7,9,12H,5,8,17H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSRSPEFJOYNH-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)[C@@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)

![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)
![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)
![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)

